molecular formula C22H22N2O3S2 B4130038 2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B4130038
M. Wt: 426.6 g/mol
InChI Key: OWOXJMQSMVRXKP-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylthio group, a sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)ethanamine: This compound shares the sulfonyl and aromatic features but lacks the ethylthio and benzamide groups.

    N-(4-methylphenyl)sulfonylacetamide: Similar in having the sulfonyl and aromatic groups but differs in the acetamide structure.

Uniqueness

2-(ethylsulfanyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is unique due to the combination of its ethylthio, sulfonyl, and benzamide groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-3-28-21-7-5-4-6-20(21)22(25)23-17-12-14-19(15-13-17)29(26,27)24-18-10-8-16(2)9-11-18/h4-15,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOXJMQSMVRXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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